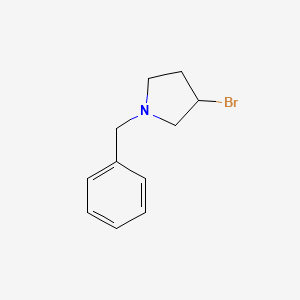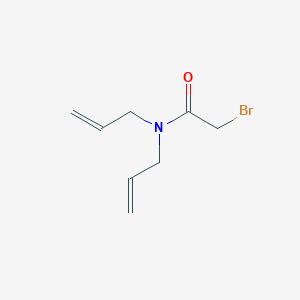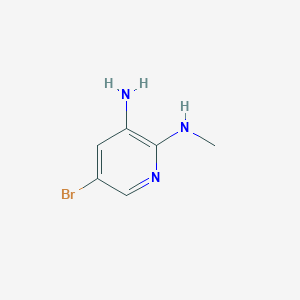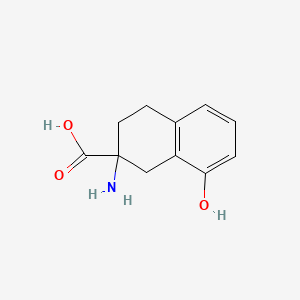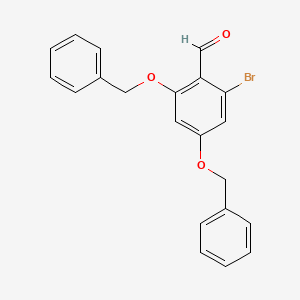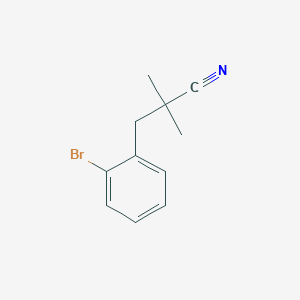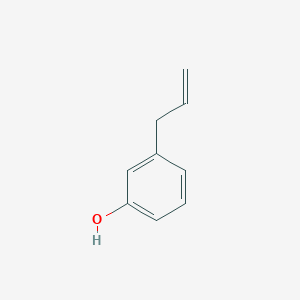
3-Allylphenol
Overview
Description
3-Allylphenol is a type of allylphenol, which is a class of organic compounds characterized by an allyl group attached to a phenol molecule. Although the provided papers do not specifically discuss 3-allylphenol, they do provide insights into the chemistry of allylphenols in general, which can be extrapolated to understand the properties and reactions of 3-allylphenol.
Synthesis Analysis
The synthesis of allylphenol derivatives has been explored through various methods. One approach involves the Prins cyclization of 2-allylphenols with ketones, using aluminum(III) chloride as a catalyst to produce benzoxepins under mild conditions with high chemoselectivity . Another method is a metal-free photoallylation procedure that synthesizes bioactive allylphenol derivatives, such as eugenol and safrole, by irradiating chlorophenols or chloroanisoles in the presence of allyltrimethylsilane .
Molecular Structure Analysis
The molecular structure of allylphenols can be influenced by substituents on the phenol ring. Spectroscopic and theoretical studies have shown that 2-allylphenol and its derivatives can exist in different conformers, with intramolecular OH-π hydrogen bonding playing a significant role in their structural dynamics . These hydrogen bonds can be affected by substituents in the 4-position of the phenol ring, which can alter the energy and structure of the bonds.
Chemical Reactions Analysis
Allylphenols participate in various chemical reactions. For instance, the photochemical behavior of allylphenoxide anions differs significantly from their neutral counterparts, with the anions showing higher photoreactivity and undergoing reactions such as intramolecular cyclization and electron transfer . Additionally, the palladium(II)-catalyzed hydroxyalkoxylation of 2-allylphenols has been studied, revealing a pathway that involves isomerization, epoxidation, and oxirane opening .
Physical and Chemical Properties Analysis
The physical and chemical properties of allylphenols can be deduced from their reactions and synthesis methods. For example, the inhibitory effect of 2-allylphenol on fungal growth suggests that it has biocidal properties, which are linked to its ability to induce cyanide-resistant respiration and disrupt ATP energy generation systems . The metabolism of 2-allylphenol in Rhizoctonia cerealis indicates that it can be biotransformed into various metabolites, suggesting that it has a certain degree of environmental degradability .
Scientific Research Applications
1. Fungicide Metabolism and Environmental Degradation
3-Allylphenol, a biomimetic synthetic fungicide resembling the natural compound ginkgol, has shown effectiveness against various plant diseases. Research by Qu et al. (2014) focused on the metabolism of this fungicide in Rhizoctonia cerealis, a plant pathogen, revealing several metabolites formed during degradation. The study highlighted the microbe metabolic pathways for 3-allylphenol and its environmental degradation process, underlining its potential as a systemic fungicide in agriculture (Qu et al., 2014).
2. Antifungal Activity
Gong et al. (2009) explored the biochemical mechanism behind 3-allylphenol's inhibition of Botrytis cinerea, a fungus affecting various crops. Their findings suggested that 3-allylphenol induces cyanide-resistant respiration and impairs ATP energy generation, providing insights into its role as a fungistatic compound with potential agricultural applications (Gong et al., 2009).
3. Synthesis and Chemical Applications
3-Allylphenol's chemical structure enables its use in various synthetic applications. Yadav et al. (2008) demonstrated its utility in the synthesis of benzoxepins and other cyclic compounds, using aluminum(III) chloride for a cost-effective and convenient method. This research opens avenues for its application in organic synthesis and medicinal chemistry (Yadav et al., 2008).
4. Analytical Chemistry and Residue Analysis
In the field of analytical chemistry, Xia et al. (2010) developed a sensitive and specific enzyme-linked immunosorbent assay for analyzing 3-allylphenol residues in strawberry fruits. This assay is crucial for ensuring food safety and monitoring fungicide levels in agricultural produce (Xia et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7,10H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXBTXZCQRAZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571132 | |
| Record name | 3-(Prop-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allylphenol | |
CAS RN |
1446-24-8 | |
| Record name | m-Allylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001446248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Prop-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | M-ALLYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEO5737QDL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B1283405.png)
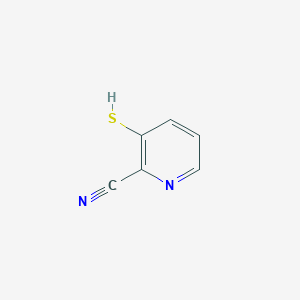
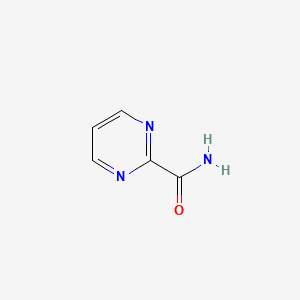
![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)
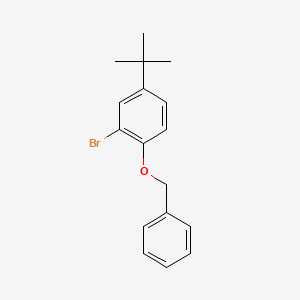
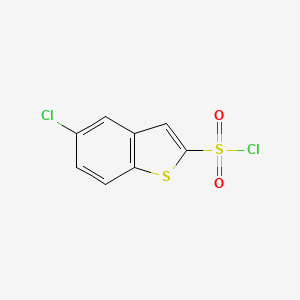
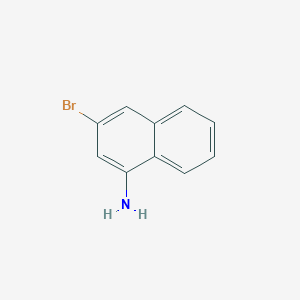
![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)
